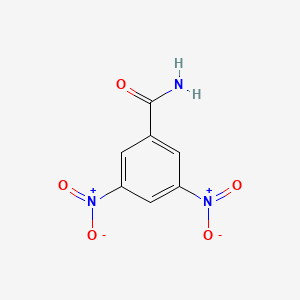

3,5-ジニトロベンザミド

概要

説明

Nitromide is an anti-parasitic agent.

科学的研究の応用

3,5-ジニトロベンザミド(別名ニトロミド)の科学研究における用途について、包括的に分析します。

廃水処理

3,5-ジニトロベンザミドは、家禽のコクシジウム症を抑制するための飼料添加物として使用されてきました。この化合物は廃水や地表水に排出され、これらの水源からの除去が研究されています。 研究者らは、UV/H2O2およびUV/TiO2酸化プロセスにおける3,5-ジニトロベンザミドの分解経路を提案しました .

結核薬開発

3,5-ジニトロ安息香酸を出発物質として、科学者たちはさまざまなアミドライブラリーを合成し、結核の治療薬を開発しました。 彼らは、エーテル、エステル、またはアミド結合を介して結合した末端芳香族基がこれらの化合物の生物活性に与える影響を評価しました .

代謝物の同定

鶏とラットにおける3,5-ジニトロベンザミドの主要な尿中および糞便中代謝物が同定されており、これは薬物動態と潜在的な環境影響を理解する上で重要です .

電気化学的研究

3,5-ジニトロベンザミドを含む新しいカテコール誘導体化合物が合成され、修飾カーボンナノチューブペースト電極を構築するために使用されました。 これは、カプトプリルの電気酸化研究に使用されました .

抗真菌研究

3,5-ジニトロベンザミドの誘導体は、その抗真菌特性とメカニズムについて研究されています。 これらの化合物が潜在的な標的に結合する際の結合自由エネルギーを予測する、インシリコ研究も行われました .

抗結核剤

N-アルキルフェニル-3,5-ジニトロベンザミド骨格は、強力な抗結核剤として研究されてきました。 感受性株に対して評価することにより、構造活性相関を調べるために、一連の化学的修飾が行われました .

作用機序

Target of Action

3,5-Dinitrobenzamide, also known as Nitromide, primarily targets the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . DprE1 is an essential enzyme in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Mode of Action

Nitromide interacts with its target, DprE1, through a hypoxia-activated prodrug mechanism . Under hypoxic conditions, Nitromide is reduced to its major intracellular metabolite, hydroxylamine PR-104H, which results in DNA cross-linking . This cross-linking is selective under hypoxic conditions, providing a mechanism for targeting hypoxic tumor cells .

Biochemical Pathways

The action of Nitromide affects the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . By inhibiting DprE1, Nitromide disrupts the production of arabinogalactan, leading to a compromised cell wall and cell death .

Pharmacokinetics

It’s known that nitromide is a prodrug that is activated under hypoxic conditions . This suggests that the drug may have good bioavailability in hypoxic environments, such as solid tumors .

Result of Action

The primary result of Nitromide’s action is the induction of cell death in targeted cells . By causing DNA cross-linking under hypoxic conditions, Nitromide induces significant cytotoxicity . This has been demonstrated in vitro, where Nitromide showed increased cytotoxicity under hypoxic conditions .

Action Environment

The efficacy and stability of Nitromide are influenced by the oxygen levels in the environment . Nitromide is a hypoxia-activated prodrug, meaning it is most effective in low-oxygen environments such as solid tumors . Therefore, the oxygenation status of the tumor microenvironment plays a crucial role in the drug’s efficacy .

生化学分析

Biochemical Properties

3,5-Dinitrobenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 3,5-Dinitrobenzamide can be reduced to monoamino- and diamino-metabolites in vitro on anaerobic incubation with rat intestinal microflora . This suggests that 3,5-Dinitrobenzamide may play a role in certain biochemical reactions involving reduction processes .

Cellular Effects

The effects of 3,5-Dinitrobenzamide on cells are not fully understood. Some studies suggest that it may have anticancer properties. For example, 2-hydroxy-3,5-dinitrobenzamide, a derivative of 3,5-Dinitrobenzamide, has been reported to have anticancer effects in a mammary carcinogenesis-induced rat model .

Molecular Mechanism

The molecular mechanism of 3,5-Dinitrobenzamide is complex and involves multiple steps. One study suggests that 3,5-Dinitrobenzamide and its derivatives may exert their effects through a mechanism involving the fungal cell membrane

Temporal Effects in Laboratory Settings

It is known that the compound undergoes various metabolic transformations over time

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dinitrobenzamide appear to vary with dosage. For instance, in a study on mammary carcinogenesis-induced rats, different doses of 2-hydroxy-3,5-dinitrobenzamide were administered, and a medium dose showed appreciable potential to reverse the abnormalities of various biochemical parameters .

Metabolic Pathways

3,5-Dinitrobenzamide is involved in several metabolic pathways. It has been reported that 3,5-Dinitrobenzamide can be reduced to monoamino- and diamino-metabolites . This suggests that 3,5-Dinitrobenzamide may be involved in reduction processes in metabolic pathways .

特性

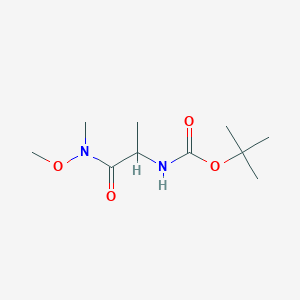

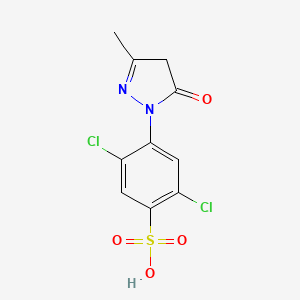

IUPAC Name |

3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKWKUSGGZNXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045836 | |

| Record name | Nitromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Cream powder; [Alfa Aesar MSDS] | |

| Record name | Nitromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000016 [mmHg] | |

| Record name | Nitromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-81-3 | |

| Record name | 3,5-Dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nitromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DUJ3CMK8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

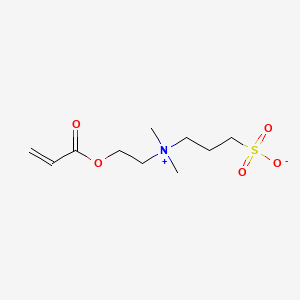

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)